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molecular formula C10H16N2 B8468111 1-Piperidin-1-yl-cyclobutanecarbonitrile

1-Piperidin-1-yl-cyclobutanecarbonitrile

Cat. No. B8468111
M. Wt: 164.25 g/mol
InChI Key: GELPLFFKIFHHMK-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, light yellow liquid, MS: m/e=165.2 [(M+H)+], was prepared in accordance with the general method of intermediate A from cyclobutanone and piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([C:10]#N)COC2)[CH2:5][CH2:4][CH2:3]C1.[C:12]1(=O)[CH2:15][CH2:14][CH2:13]1.[NH:17]1CCCC[CH2:18]1>>[N:1]1([C:12]2([C:18]#[N:17])[CH2:15][CH2:14][CH2:13]2)[CH2:5][CH2:4][CH2:3][CH2:10][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1(COC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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